

Clinical Application Notes: Veliparib with LDFWAR for Ovarian Cancer

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Compound Focus: Veliparib

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This document provides a summary of clinical data and experimental protocols from phase I studies investigating the combination of the PARP inhibitor **Veliparib (ABT-888)** with **Low-Dose Fractionated Whole Abdominal Radiation (LDFWAR)** for the treatment of advanced ovarian cancers and peritoneal carcinomatosis [1] [2].

Synergistic Mechanism of Action

The combination strategy is based on the concept of **synthetic lethality** and DNA damage potentiation.

- **PARP Inhibition:** **Veliparib** potently inhibits PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks via the base excision repair (BER) pathway [3]. This leads to the accumulation of single-strand breaks, which can collapse into double-strand breaks during DNA replication.
- **Radiation-Induced Damage:** Ionizing radiation directly causes DNA double-strand breaks.
- **Synergistic Cell Death:** In cancer cells with underlying deficiencies in homologous recombination (HR) repair—such as those with *BRCA1* or *BRCA2* mutations—the inhibition of PARP prevents the repair of radiation-induced DNA damage, leading to genomic instability and apoptotic cell death [3] [4].

Key Clinical Trial Data and Safety Profile

The following tables summarize the efficacy and safety findings from the primary phase I studies.

Table 1: Efficacy Outcomes from Clinical Trials

Patient Cohort	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)	Key Findings
Ovarian/FT Cancer Subset (from initial study, n=8) [1]	6.77 months	17.54 months	Not Reported	33% of patients (7/22 total) achieved disease stabilization \geq 24 weeks [1].
All Comers (from initial study, n=22) [1]	4.47 months	13.04 months	0%	
Final Report Cohort (n=32, including OV dose escalation) [2]	3.6 months	9.1 months	3% (1/32)	The single objective response was in a germline <i>BRCA</i> -mutated, platinum-sensitive patient [2].
Platinum-Sensitive OV (Final Report) [2]	Not Reported	10.9 months	Not Reported	Suggests better outcomes for platinum-sensitive patients.
Platinum-Resistant OV (Final Report) [2]	Not Reported	5.8 months	Not Reported	

Table 2: Common Treatment-Related Grade 3/4 Toxicities (Final Report, n=32) [2]

Toxicity	Incidence (%)
Lymphopenia	59%

Toxicity	Incidence (%)
Thrombocytopenia	12%
Anemia	9%
Leukopenia	6%
Neutropenia	6%
Nausea	6%
Vomiting	6%
Diarrhea	6%
Anorexia	6%
Fatigue	6%

The **Maximum Tolerated Dose (MTD)** of **veliparib** in combination with this specific LDFWAR regimen was determined to be **250 mg orally twice daily** [2].

Detailed Experimental Protocol

This section outlines the core methodology used in the phase I clinical trials [1] [2].

Patient Selection and Eligibility Criteria

- **Primary Diagnosis:** Patients with advanced solid malignancies and documented peritoneal carcinomatosis, with a specific dose escalation for ovarian and fallopian tube (OV) cancers [2].
- **Key Inclusion Criteria:**
 - Unresectable or metastatic disease.
 - ECOG Performance Status of ≤ 1 .
 - Life expectancy >3 months.
 - Adequate organ function (bone marrow, renal, hepatic).
- **Key Exclusion Criteria:**

- Prior abdominal radiation therapy (prior pelvic radiation was acceptable if fields did not overlap).
- Previous malignant bowel obstruction or uncontrolled ascites [1].

Treatment Regimen and Dosage

The treatment was administered over three 28-day cycles.

- **Veliparib Administration:**
 - **Dosing:** Administered orally, twice daily (BID), on days 1-21 of each cycle [1] [2].
 - **Dose Escalation:** Studied across multiple dose levels (DL), ranging from 40 mg BID (DL1) to 400 mg BID (DL6), with the highest doses (DL5 & 6) reserved for OV patients. The MTD was established at 250 mg BID [2].
- **Radiation Therapy (LDFWAR):**
 - **Dosage:** 21.6 Gy total, delivered in 36 fractions of 0.6 Gy each.
 - **Schedule:** Two fractions per day (with a minimum 4-hour interval) on days 1 and 5 of each week, for the first three weeks of each cycle [1].
 - **Technique:** Delivered via anterior and posterior open fields. Posterior kidney shielding was used to keep the total kidney dose under 20 Gy [1].

Safety and Response Monitoring

- **Clinical Assessments:** Weekly history, physical examination, and vital signs during weeks 1-3 of each cycle. Adverse events were graded weekly according to NCI CTCAE v4.0 [1].
- **Dose-Limiting Toxicity (DLT) Definition:** Included any grade 4 toxicity; any grade 3 toxicity (excepting nausea/vomiting/diarrhea that resolved to grade ≤ 2 with medical care); and any grade 3 electrolyte abnormality not correcting to grade ≤ 2 within 48 hours. Asymptomatic lymphopenia/leukopenia was not a DLT [1].
- **Radiological Assessment:** Tumor response was evaluated by CT scan every 8 weeks using RECIST 1.1 criteria [1].

Companion and Translational Research Protocols

Circulating Tumor Cell (CTC) γ -H2AX Analysis

This exploratory protocol assesses DNA damage in real-time [1].

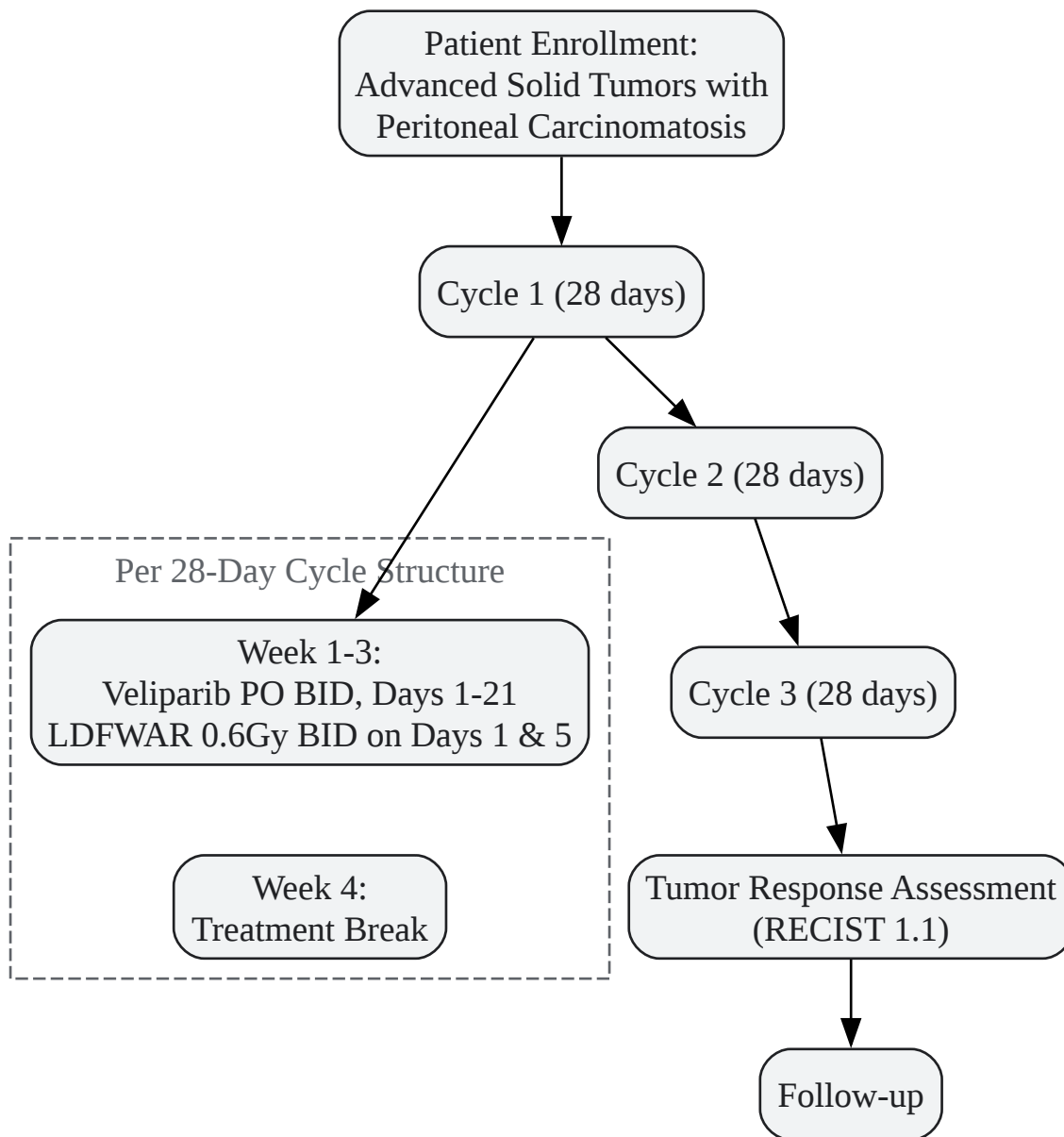
- **Objective:** To evaluate the increase in DNA double-strand breaks in tumor cells by measuring the percentage of γ -H2AX-positive CTCs.
- **Workflow:**
 - **Blood Collection:** Draw blood at baseline, post-first radiation dose (Cycle 1, Day 1), at Day 3, pre-radiation on Day 5, and at Day 12.
 - **CTC Isolation:** Use the CellSearch Circulating Tumor Cell Epithelial Kit (Veridex) per manufacturer's protocol.
 - **Staining and Analysis:** Immunofluorescent staining for γ -H2AX. Samples are only evaluated if ≥ 1 CTC is present. The percentage of γ -H2AX-positive CTCs is calculated [1].

Quality of Life (QoL) Assessment

- **Tool:** EORTC QLQ-C30 questionnaire.
- **Schedule:** Administered at baseline and then every two cycles (at the end of cycles 2, 4, etc.). Only patients remaining on treatment complete follow-up questionnaires [1].

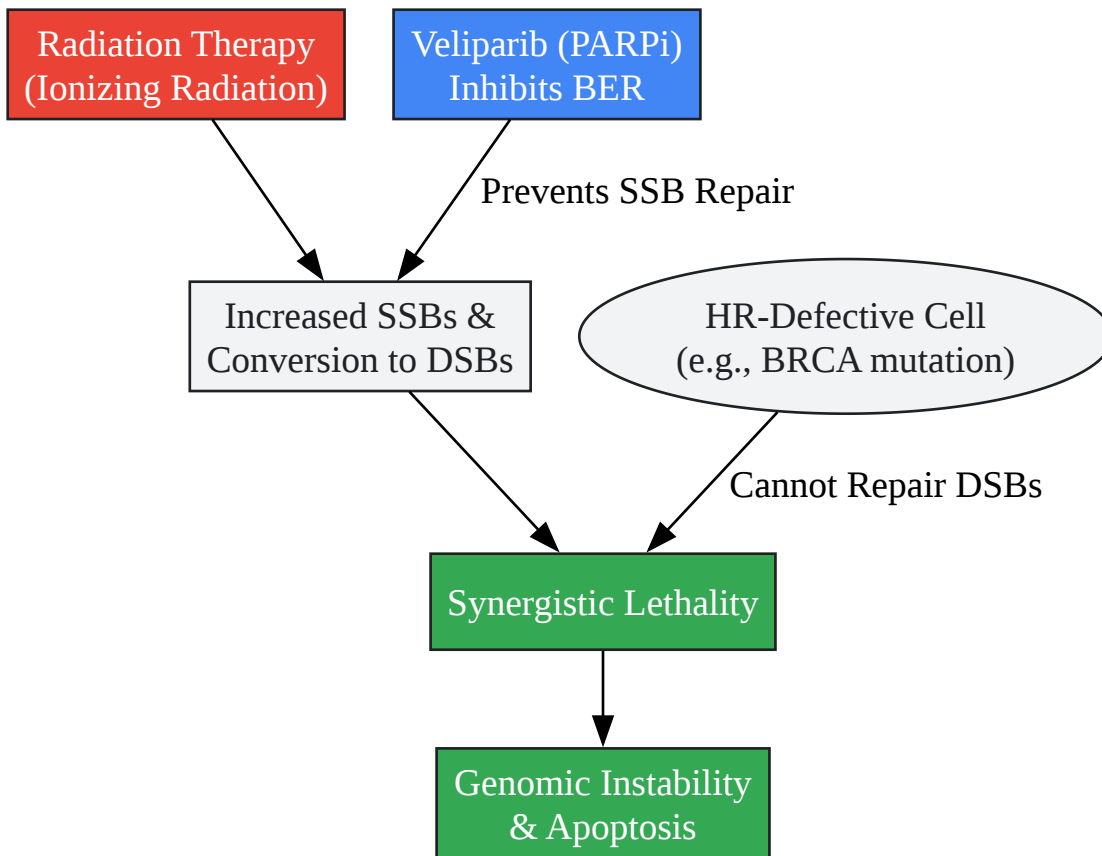
Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and core biological mechanism of the combination therapy.



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Diagram 1: Clinical Trial Treatment and Assessment Workflow. (LDFWAR: Low-Dose Fractionated Whole Abdominal Radiation; BID: twice daily).



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*Diagram 2: Mechanism of Synergistic Lethality. The combination of radiation and **veliparib** causes an accumulation of DNA damage that HR-deficient cancer cells cannot repair. (SSB: Single-Strand Break; DSB: Double-Strand Break; BER: Base Excision Repair; HR: Homologous Recombination).*

Important Considerations for Researchers

- **Patient Population:** This regimen showed the most promising activity, including the only objective response, in patients with *BRCA* mutations and platinum-sensitive disease [2]. This aligns with the synthetic lethality mechanism.
- **Toxicity Management:** Myelosuppression, particularly lymphopenia, was the most common high-grade toxicity. Proactive monitoring and support are crucial [2].
- **Combination Rationale:** **Veliparib** is noted for its potent catalytic inhibition of PARP with relatively low "PARP-trapping" activity compared to other PARP inhibitors like olaparib. This property is thought to contribute to its better tolerability and ability to be combined with DNA-damaging agents like radiation and chemotherapy without excessive synergistic toxicity [3] [5].

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